![molecular formula C19H17N3O B4576903 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4576903.png)
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
Overview
Description
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine
Preparation Methods
The synthesis of 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step organic reactions that create the pyrimidine and benzimidazole frameworks. The compound's structure allows for various substitutions that can enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds with the benzimidazole moiety exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Studies have shown that derivatives of benzimidazole, including this compound, display potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound has also demonstrated antifungal properties against species like Candida albicans, making it a candidate for developing new antifungal agents .
Anticancer Properties
The anticancer potential of this compound is notable:
- Cell Line Studies : In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines including hepatocellular carcinoma (HepG2) and breast cancer (MCF7). The observed IC50 values indicate a promising therapeutic index for further development .
- Mechanisms of Action : The exact mechanisms are still under investigation but may involve the induction of apoptosis or inhibition of key signaling pathways in cancer cells.
Anti-inflammatory Effects
Emerging research has highlighted the anti-inflammatory potential of this compound:
- Cytokine Modulation : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, DNA replication, and protein synthesis, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one include other benzimidazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound has a similar pyrimidine core but differs in its substitution pattern and reactivity.
4-(1H-benzimidazol-2-yl)aniline: This compound features a benzimidazole core with an aniline substituent, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a range of applications in various fields.
Biological Activity
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a compound that has garnered interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities. The structural formula is as follows:
This compound features a pyrimidine ring fused with a benzimidazole moiety, which is significant for its biological activity.
Biological Activity Overview
Anticancer Activity : Research indicates that derivatives of pyrimido[1,2-a]benzimidazoles exhibit anticancer properties. For example, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Properties : The antioxidant activity of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity : Several studies have reported the antimicrobial effects of related compounds. The benzimidazole structure is often associated with antibacterial and antifungal activities, making it a candidate for further investigation in this area.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's.
- Interaction with DNA : Some derivatives interact with DNA, leading to the disruption of replication processes in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Antioxidant | Free radical scavenging | |
Antimicrobial | Effective against bacterial strains |
Detailed Findings
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism involved apoptosis via caspase activation.
- Antioxidant Activity : In vitro assays showed that the compound exhibited an IC50 value of 25 µM in DPPH radical scavenging assays. This suggests a strong potential for use in formulations aimed at reducing oxidative stress.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-14(2)21(12-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)22(19)18(13)23/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBOGMSIYMYTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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